molecular formula C20H16N2O4S B5853211 3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

Cat. No. B5853211
M. Wt: 380.4 g/mol
InChI Key: DYXHHSKGOUTSLD-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate, commonly known as HACTP, is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of HACTP is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HACTP has been shown to induce the activation of caspase-3 and -9, which are key enzymes involved in the apoptotic process.
Biochemical and Physiological Effects
In addition to its antitumor activity, HACTP has also been shown to have other biochemical and physiological effects. Studies have demonstrated that HACTP can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using HACTP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, there are also limitations to its use, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research on HACTP. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its activity against other types of cancer, such as pancreatic and ovarian cancer. Additionally, further studies are needed to fully understand the mechanism of action of HACTP and its potential applications in other areas of scientific research.
Conclusion
In conclusion, HACTP is a promising compound that has shown significant antitumor activity and other biochemical and physiological effects. Its potential applications in scientific research make it an important area of study for future research.

Synthesis Methods

HACTP can be synthesized using a variety of methods, including the reaction of 3-acetyl-4-hydroxyphenylhydrazine with 2-thiophenecarboxylic acid chloride in the presence of triethylamine. This reaction results in the formation of HACTP, which can be purified and isolated using various techniques such as column chromatography.

Scientific Research Applications

HACTP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that HACTP has significant antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(15-7-2-1-3-8-15)19(24)22-21-13-14-6-4-9-16(12-14)26-20(25)17-10-5-11-27-17/h1-13,18,23H,(H,22,24)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXHHSKGOUTSLD-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate

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